molecular formula C6H14N2O B3237049 N,2-dimethyl-3-(methylamino)propanamide CAS No. 137937-95-2

N,2-dimethyl-3-(methylamino)propanamide

Cat. No.: B3237049
CAS No.: 137937-95-2
M. Wt: 130.19 g/mol
InChI Key: CCQIEJCCHLDGMW-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Chemical Science

Amide-containing compounds are of paramount importance in organic and medicinal chemistry. nih.govrsc.org The amide bond is a cornerstone of biological chemistry, forming the backbone of peptides and proteins. rsc.org In the realm of synthetic chemistry, the stability and hydrogen-bonding capabilities of the amide group make it a desirable feature in the design of new materials and pharmaceuticals. numberanalytics.comnumberanalytics.com The presence of an amide functional group can significantly influence a molecule's physical and chemical properties, including its stability under physiological conditions and its ability to interact with biological targets. numberanalytics.com

The development of efficient and sustainable methods for creating amide bonds is a significant area of contemporary research. nih.gov Traditional methods often require harsh conditions or the use of stoichiometric coupling reagents, which can be inefficient and generate significant waste. catalyticamidation.info Consequently, there is a strong focus on developing catalytic methods for amide synthesis, including the use of transition metal catalysts and organocatalysts. mdpi.combohrium.com These modern approaches aim to improve the atom economy and environmental footprint of amide bond formation.

Overview of Academic Research Trajectories for Amide-Containing Compounds

Academic research on amide-containing compounds is diverse and continually evolving. A major trajectory is the development of novel and more efficient synthetic methodologies. This includes the exploration of direct amidation of carboxylic acids and esters, which avoids the need for pre-activation of the carboxylic acid. mdpi.com Boronic acid derivatives and other catalysts have shown promise in facilitating these direct reactions under milder conditions. organic-chemistry.org

Another significant research direction is the application of biocatalysis for amide synthesis. rsc.orgsemanticscholar.org Enzymes such as lipases and engineered amide synthetases offer highly selective and environmentally friendly routes to amide-containing molecules. morressier.comnih.gov These biocatalytic methods are particularly valuable for the synthesis of complex and chiral amides, which are often challenging to produce via traditional chemical methods.

In the context of medicinal chemistry, research is heavily focused on the design and synthesis of amide-containing molecules as therapeutic agents. numberanalytics.comnih.gov The amide group's ability to form hydrogen bonds is crucial for drug-receptor interactions. numberanalytics.comnih.gov Researchers are actively exploring amide isosteres—functional groups that mimic the properties of an amide bond—to enhance the pharmacological properties of drug candidates, such as their metabolic stability and bioavailability. nih.govnih.gov Furthermore, the incorporation of N-alkyl groups, as seen in N,2-dimethyl-3-(methylamino)propanamide, is a common strategy in peptide drug development to modulate conformation and improve stability. nsf.gov The ongoing exploration of these research avenues continues to expand the role and importance of amide-containing compounds in science.

Chemical Compound Data

Compound Name
This compound
Dimethylaminopropionitrile
Chemical IdentifierValue
IUPAC Name This compound
CAS Number 137937-95-2
Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Canonical SMILES CC(CNC)C(=O)NC
InChI Key CCQIEJCCHLDGMW-UHFFFAOYSA-N

Data sourced from PubChem and chemical supplier databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2-dimethyl-3-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5(4-7-2)6(9)8-3/h5,7H,4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQIEJCCHLDGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparation of N,2 Dimethyl 3 Methylamino Propanamide and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The preparation of N,2-dimethyl-3-(methylamino)propanamide can be approached through two principal retrosynthetic disconnections: one involving the formation of the C3-N bond via reductive amination and the other focusing on the formation of the amide bond from a suitable carboxylic acid precursor.

Amination-Hydrogenation Pathways from Precursor Molecules

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. nih.gov In the context of this compound synthesis, a suitable precursor would be N,2-dimethyl-3-oxopropanamide. The reaction proceeds via the initial condensation of the ketone with methylamine (B109427) to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired secondary amine.

The reaction mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of N,2-dimethyl-3-oxopropanamide, followed by dehydration to form the C=N double bond of the enamine or iminium ion. This intermediate is subsequently reduced by a hydride source or through catalytic hydrogenation. nih.gov

A variety of reducing agents can be employed for this transformation. Common choices include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H], which are known for their selectivity in reducing the protonated imine in the presence of the starting ketone. nih.gov Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel is another effective method. frontiersin.orgresearchgate.net This approach is often favored in industrial settings due to the low cost of hydrogen gas and the ease of catalyst removal by filtration. nih.gov

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. This method utilizes a hydrogen donor molecule, such as formic acid, isopropanol, or ammonium (B1175870) formate, in the presence of a transition metal catalyst, often based on ruthenium or iridium. smolecule.comkanto.co.jp

Amidation Reactions via Carboxylic Acid Derivatives

An alternative synthetic strategy involves the formation of the amide bond as the final key step. This approach starts from the corresponding carboxylic acid, 2-methyl-3-(methylamino)propanoic acid. The carboxylic acid is first activated to facilitate the reaction with methylamine.

A common method for amide bond formation is the use of coupling reagents. google.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Widely used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. google.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium/aminium reagents like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are also highly effective. google.com

The reaction mechanism typically involves the formation of a highly reactive O-acylisourea intermediate (with carbodiimides) or an active ester (with phosphonium/uronium reagents), which is then readily attacked by methylamine to form the desired amide and a urea (B33335) or a triazole byproduct. google.com

Direct amidation of the unprotected amino acid precursor, 2-methyl-3-(methylamino)propanoic acid, can also be achieved using specific catalysts. For instance, borate (B1201080) esters like B(OCH₂CF₃)₃ have been shown to facilitate the direct amidation of unprotected amino acids at elevated temperatures. rsc.org This method avoids the need for protecting groups, thus shortening the synthetic sequence. rsc.org

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where the stereocenter at the C2 position is controlled, requires stereoselective methods. Asymmetric hydrogenation of a prochiral β-keto amide precursor is a prominent strategy. This involves the use of chiral transition metal catalysts, typically based on ruthenium, rhodium, or iridium, complexed with chiral ligands. tomsheppard.info

For example, Ru-catalyzed asymmetric hydrogenation of β-keto esters and amides using chiral phosphine (B1218219) ligands such as BINAP and its derivatives has been shown to produce chiral β-hydroxy compounds with high enantiomeric excess. researchgate.netacs.org A subsequent step would be required to introduce the methylamino group.

Alternatively, dynamic kinetic resolution (DKR) can be employed in the asymmetric hydrogenation of α-substituted-β-keto amides. tomsheppard.info In this process, the chiral catalyst selectively hydrogenates one enantiomer of the rapidly racemizing starting material, allowing for the theoretical conversion of the entire substrate into a single diastereomer of the product. tomsheppard.info Ruthenium complexes with chiral diphosphine ligands have demonstrated high efficiency in the DKR of various β-keto amides. tomsheppard.info

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction parameters. Careful optimization of these conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts.

Catalytic Systems and Loading Effects

In catalytic hydrogenation and transfer hydrogenation reactions, the choice of the catalyst and its loading are critical. Different catalysts exhibit varying activities and selectivities. For reductive amination, noble metal catalysts like Pd/C and Pt/C are often effective, but non-noble metal catalysts based on nickel, cobalt, or iron are also gaining attention due to their lower cost. nih.govfrontiersin.orgresearchgate.net

The catalyst loading, typically expressed as a mole percentage (mol%) relative to the substrate, directly impacts the reaction rate. Increasing the catalyst loading generally leads to a faster reaction, but also increases the cost. rsc.org Therefore, finding the optimal catalyst loading that provides a reasonable reaction time without excessive cost is a key aspect of process development. Studies on similar reductive amination reactions have shown that catalyst loading can be varied to achieve desired conversion rates within a specific timeframe. google.com For instance, in some Ru-catalyzed asymmetric reductive aminations, catalyst loadings as low as 0.2 mol% have been successfully employed on a large scale. google.com

Table 1: Effect of Catalyst Loading on Reductive Amination Yield (Illustrative)

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
1Pd/C (5%)12485
2Pd/C (5%)21295
3Raney Ni51890
4Ru-BINAP0.524>99 (ee >95%)

This table is illustrative and compiled from general findings in the literature on reductive amination reactions. Actual results for the synthesis of this compound may vary.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting the solubility of reactants and catalysts, the reaction rate, and in some cases, the stereoselectivity. In reductive amination reactions, alcoholic solvents like methanol (B129727) and ethanol (B145695) are commonly used as they are good solvents for both the organic substrates and the amine reagents, and they are compatible with many reducing agents. nih.gov

In amidation reactions, polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are frequently employed. nih.gov The solvent can also play a crucial role in stereoselective transformations. For instance, the diastereoselectivity of the reduction of a β-keto amide can be influenced by the solvent's ability to coordinate with the catalyst and the substrate, thereby affecting the transition state geometry.

Screening different solvents is a standard procedure in reaction optimization. Recent studies on the direct amidation of unprotected amino acids have highlighted cyclopentyl methyl ether (CPME) as a promising solvent, leading to improved yields compared to other common solvents. rsc.org

Table 2: Influence of Solvent on Amidation Reaction Yield (Illustrative)

EntryCarboxylic Acid PrecursorAmineCoupling ReagentSolventYield (%)
12-methyl-3-(methylamino)propanoic acidMethylamineHATUDMF85
22-methyl-3-(methylamino)propanoic acidMethylamineHATUDCM78
32-methyl-3-(methylamino)propanoic acidMethylamineHATUAcetonitrile82
42-methyl-3-(methylamino)propanoic acidMethylamineB(OCH₂CF₃)₃CPME90

This table is illustrative and based on general principles and findings for amidation reactions. Actual results for the specific synthesis may differ.

Temperature, Pressure, and Time Optimization

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption.

Temperature: The reaction temperature significantly influences the rate of amide bond formation. For coupling agent-mediated reactions, temperatures are often maintained between 0 °C and room temperature (approximately 25 °C) to prevent the decomposition of the activated intermediate and to minimize potential side reactions, such as racemization if chiral centers are present. In the case of the acid chloride route, the initial formation of the acid chloride might be performed at room temperature or with gentle heating, while the subsequent reaction with the amine is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction. For industrial-scale production, continuous monitoring of temperature is essential for consistent product quality.

Pressure: Most laboratory-scale amide bond formations are conducted at atmospheric pressure. However, in an industrial setting, particularly when dealing with gaseous reagents like methylamine, the reaction might be performed in a pressurized reactor. This allows for better control of the concentration of the dissolved amine in the reaction mixture, potentially increasing the reaction rate. High-pressure reactors are standard in large-scale hydrogenation processes, which could be relevant if a precursor to this compound is synthesized via a reduction step.

Time: The reaction time is determined by monitoring the consumption of the starting materials, typically using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). Reaction times for amide coupling can range from a few hours to overnight, depending on the reactivity of the substrates and the chosen conditions. Optimization aims to find the shortest time required for the reaction to reach completion, thereby increasing throughput. For instance, in the synthesis of related nicotinamide (B372718) derivatives, reaction times were significantly shortened from 24 hours to 35 minutes by optimizing parameters in a continuous-flow microreactor. google.com

A summary of typical parameter ranges for analogous amide syntheses is presented in the table below.

ParameterTypical RangeConsiderations
Temperature 0 °C to 80 °CLower temperatures for sensitive reagents; higher for less reactive ones.
Pressure Atmospheric to several barsElevated pressure for gaseous reactants like methylamine.
Time 1 to 24 hoursMonitored for reaction completion to optimize throughput.

Statistical Design of Experiments (DoE) in Process Development

Design of Experiments (DoE) is a powerful statistical tool used to systematically and efficiently optimize chemical processes. Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables (e.g., temperature, pressure, catalyst loading, reactant concentrations). This approach provides a comprehensive understanding of the interactions between different parameters and their effect on the reaction outcome, such as yield and purity.

For the synthesis of this compound, a DoE approach could be employed to screen for the most influential factors and then to fine-tune these parameters to identify the optimal reaction conditions. For example, a factorial design could be used to study the effects of temperature, the molar ratio of reactants, and catalyst concentration. The results would be used to build a mathematical model that predicts the yield for any given set of conditions within the studied range, allowing for the identification of a robust and high-yielding process with fewer experimental runs compared to traditional optimization methods.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally and economically sustainable processes. googleapis.com Key considerations include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. googleapis.com For instance, a direct Michael addition would have a higher atom economy than a multi-step synthesis involving protecting groups.

Use of Safer Solvents: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives. googleapis.com For example, replacing chlorinated solvents with greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or dimethyl carbonate could significantly reduce the environmental impact of the process. uni.lu Some modern amide syntheses even explore the use of water or solvent-free conditions.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever feasible to minimize energy requirements. googleapis.com The use of highly efficient catalysts can enable lower reaction temperatures and shorter reaction times, contributing to energy savings.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. google.com For amide bond formation, enzymatic catalysts, such as lipases, are being explored as green alternatives to traditional chemical coupling agents. google.com These biocatalysts can operate under mild conditions and often exhibit high selectivity.

The table below outlines some green chemistry metrics that could be applied to evaluate the synthesis of this compound. google.com

Green MetricDescriptionGoal
Atom Economy (Molecular weight of product / Sum of molecular weights of all reactants) x 100%Maximize
E-Factor (Total weight of waste / Weight of product)Minimize
Process Mass Intensity (PMI) (Total mass in a process / Mass of product)Minimize
Solvent Intensity (Mass of solvent / Mass of product)Minimize

Large-Scale Preparative Considerations and Industrial Process Chemistry Insights

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations.

Process Safety: A thorough safety assessment is required to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions. This includes managing the exothermic nature of the reaction, handling potentially flammable solvents, and ensuring the safe storage and transfer of chemicals.

Reactor and Equipment: The choice of reactor material and design is critical. For reactions involving corrosive reagents like acid chlorides, glass-lined or specialized alloy reactors may be necessary. Industrial processes often favor continuous manufacturing over batch processing, as it can offer better control over reaction parameters, improved safety, and higher consistency. googleapis.com

Purification: The method of purification must be scalable, efficient, and cost-effective. While laboratory-scale purifications often rely on column chromatography, this is generally not feasible for large quantities. Industrial-scale purifications are more likely to involve crystallization, distillation, or extraction. The development of a robust crystallization process is often a key step in ensuring the final product meets the required purity specifications.

Advanced Analytical Characterization Techniques for N,2 Dimethyl 3 Methylamino Propanamide in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by investigating the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N,2-dimethyl-3-(methylamino)propanamide, the expected ¹H NMR spectrum would exhibit distinct signals for each unique proton environment.

Expected ¹H NMR Data:

A doublet for the methyl group at the C2 position.

A multiplet for the proton at the C2 position.

Signals for the methylene (B1212753) protons at the C3 position.

A singlet for the N-methyl group of the amine.

A singlet for the N-methyl group of the amide.

A signal for the N-H proton of the secondary amine, which may be broad and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon atoms in the molecule.

Expected ¹³C NMR Data:

A signal for the carbonyl carbon of the amide group, typically in the range of 170-180 ppm.

Signals for the aliphatic carbons (C2, C3, and the methyl groups).

Predicted ¹H NMR Data for this compound
Proton Environment Predicted Chemical Shift (ppm)
CH ₃ (on C2)~1.1-1.3 (doublet)
CH (on C2)~2.5-2.8 (multiplet)
CH ₂ (on C3)~2.8-3.2 (multiplet)
NH -CH ₃ (amine)~2.3-2.5 (singlet)
N-CH ₃ (amide)~2.9-3.1 (singlet)
NH (amine)Variable, broad
Predicted ¹³C NMR Data for this compound
Carbon Environment Predicted Chemical Shift (ppm)
C =O (amide)~175
C H (on C2)~45-55
C H₂ (on C3)~50-60
NH -C H₃ (amine)~35-45
N-C H₃ (amide)~25-35
C H₃ (on C2)~15-25

Note: The data in these tables is predicted based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and amine functional groups.

Expected IR Absorption Bands:

A strong absorption band around 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the tertiary amide.

A medium absorption band in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine.

C-H stretching vibrations for the aliphatic groups would appear in the 2850-3000 cm⁻¹ region.

C-N stretching vibrations would be observed in the 1000-1350 cm⁻¹ range.

Predicted IR Data for this compound
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)3300-3500 (medium, broad)
C-H Stretch (aliphatic)2850-3000 (strong)
C=O Stretch (tertiary amide)1650-1680 (strong)
C-N Stretch1000-1350 (medium)

Note: This table presents expected regions for IR absorptions based on the compound's structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data:

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (130.19 g/mol ). rsc.org

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula (C₆H₁₄N₂O). rsc.org

Common fragmentation pathways for amides and amines would be expected. This could include cleavage alpha to the carbonyl group and alpha to the nitrogen atoms, leading to characteristic fragment ions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of the target compound.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds. A typical reverse-phase HPLC method for a polar compound like this compound would be developed.

Method Parameters:

Column: A C18 or other suitable reverse-phase column.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed to achieve good separation of the main peak from any impurities. For a related compound, Propanamide, 3-(dimethylamino)-N,N-dimethyl-, a mobile phase of acetonitrile, water, and an acid has been used. sielc.com

Detection: UV detection would be suitable if the compound possesses a chromophore, although at low wavelengths. If not, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used.

Computational Chemistry and Molecular Modeling Studies of N,2 Dimethyl 3 Methylamino Propanamide

Molecular Docking and Ligand-Protein Interaction Predictions

In a hypothetical docking study, the 3D structure of N,2-dimethyl-3-(methylamino)propanamide would be placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity, or the strength of the interaction. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. This information is invaluable for understanding the potential biological activity of the compound.

Table 1: Hypothetical Molecular Docking Parameters for this compound

ParameterDescription
Target Protein A selected enzyme or receptor of interest.
Binding Affinity (kcal/mol) Predicted free energy of binding. A more negative value indicates a stronger interaction.
Interacting Residues Amino acids in the protein's binding site that form key contacts with the ligand.
Types of Interactions e.g., Hydrogen bonds, van der Waals forces, electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to optimize the design of lead compounds.

For this compound, a QSAR study would involve a dataset of structurally similar compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model could guide the modification of the this compound structure to enhance its desired properties.

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor TypeExampleRelevance
Electronic Dipole MomentInfluences electrostatic interactions.
Steric Molecular WeightRelates to the size and shape of the molecule.
Lipophilic LogPPredicts the compound's partitioning between water and octanol, affecting its membrane permeability.
Topological Wiener IndexDescribes molecular branching.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes.

A conformational analysis of this compound would identify its low-energy, stable conformations. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. MD simulations could further reveal the flexibility of the molecule and the dynamics of its interactions with its environment, such as a solvent or a biological membrane.

Table 3: Predicted Conformational Energy Profile

ConformationRelative Energy (kJ/mol)Dihedral Angle(s) (°)
Global Minimum 0TBD
Local Minimum TBDTBD
Transition State TBDTBD
(TBD: To Be Determined through computational analysis)

Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computed structure and properties. For this compound, techniques such as Density Functional Theory (DFT) could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. Agreement between the predicted and experimental spectra would provide confidence in the accuracy of the computational model.

PubChem provides predicted collision cross section (CCS) values for different adducts of this compound, which is a parameter related to its shape and can be measured by ion mobility spectrometry. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺131.11789130.1
[M+Na]⁺153.09983135.5
[M-H]⁻129.10333130.5
[M+NH₄]⁺148.14443151.5
[M+K]⁺169.07377136.0
[M+H-H₂O]⁺113.10787124.8
[M+HCOO]⁻175.10881154.3
[M+CH₃COO]⁻189.12446178.9
Data sourced from PubChem and calculated using CCSbase. uni.lu

Role As a Chemical Intermediate in Complex Organic Synthesis

Application in Key Pharmaceutical Intermediate Syntheses

The structural framework of N,2-dimethyl-3-(methylamino)propanamide, containing a 1,3-diamine-like structure, is a common feature in many biologically active compounds and pharmaceutical drugs. While direct evidence of this compound being a key intermediate in the synthesis of a marketed drug is not explicitly detailed in the public domain, its potential as a scaffold for medicinal chemistry exploration is notable.

The development of novel pharmaceutical agents often involves the synthesis and screening of libraries of compounds based on a common scaffold. The functional groups on this compound allow for the attachment of various substituents to explore structure-activity relationships (SAR).

Interactive Data Table: Potential Pharmaceutical Scaffolds from this compound

Functional Group TargetedPotential ReactionResulting Structure/ScaffoldPotential Therapeutic Area (Hypothetical)
Secondary AmineAcylation with a biologically active carboxylic acidAmide-linked conjugateTargeted drug delivery, PROTACs
Secondary AmineReductive amination with an aldehydeTertiary amine derivativeCNS agents, receptor modulators
Amide NitrogenAlkylation (after deprotonation)N-substituted amidePeptidomimetics
Amide CarbonylReduction to amine1,3-diamineAntivirals, anticancer agents

This table is illustrative of the potential synthetic transformations and applications and is not based on documented examples.

The synthesis of derivatives from this compound could lead to the discovery of new chemical entities with therapeutic potential. However, at present, specific instances of its use as a registered pharmaceutical intermediate are not widely reported.

Utilization in Polymer Chemistry and Material Science Applications

In the realm of polymer chemistry and material science, diamines are fundamental building blocks for the synthesis of various polymers, including polyamides and polyimides. The presence of two amine functionalities (one secondary and one within the amide group that could potentially be modified) in this compound suggests its theoretical application as a monomer or a cross-linking agent.

If the amide were to be hydrolyzed to a carboxylic acid and the primary amide nitrogen to a primary amine, the resulting amino acid-like structure could undergo polycondensation reactions to form polyamides. The secondary amine could serve as a site for grafting side chains onto a polymer backbone, thereby modifying the polymer's properties.

Detailed Research Findings:

Currently, there is a lack of published research specifically detailing the use of this compound as a monomer in polymerization reactions or in the synthesis of new materials. Its commercial availability as a chemical building block suggests that it is available for such research endeavors. bldpharm.com The potential applications in this field remain largely theoretical and represent an area for future investigation.

Analysis and Control of N,2 Dimethyl 3 Methylamino Propanamide As a By Product or Impurity

Identification of Formation Mechanisms in Complex Reaction Mixtures

Understanding the formation pathways of N,2-dimethyl-3-(methylamino)propanamide is fundamental to developing effective control strategies. Its genesis as a by-product is often linked to the specific reactants, catalysts, and conditions employed in a given chemical process.

One potential formation route is during amidation reactions where a secondary amine, such as N-methylpropanamine, is present as a starting material or an intermediate. In the presence of a suitable acylating agent, unintended side reactions can lead to the formation of this compound. The reaction mechanism can be influenced by factors such as temperature, pH, and the presence of catalysts, which can alter the reactivity of the involved species.

Another plausible mechanism involves the reaction of N,N-dimethyl-2-methyl-3-aminopropanamide with a methylating agent. If such a compound is an intermediate in a reaction and a methylating agent is used for a subsequent step, over-methylation or side-reactions could lead to the formation of this compound.

In syntheses involving precursors like 3-(dimethylamino)propionitrile, hydrogenation processes can sometimes lead to the formation of various amine by-products. While the primary goal might be the formation of a primary amine, side reactions can occur, and if other reactants are present, this could lead to the formation of this compound. Precise control over reaction conditions is crucial to steer the reaction toward the desired product.

Table 1: Potential Formation Pathways of this compound

PrecursorsReaction TypeKey Influencing Factors
N-methylpropanamine and an acylating agentAmidation Side-ReactionTemperature, pH, Catalyst
N,N-dimethyl-2-methyl-3-aminopropanamide and a methylating agentMethylationStoichiometry of methylating agent, Reaction time
3-(dimethylamino)propionitrile derivativesReductive AminationCatalyst type, Hydrogen pressure, Temperature

Development of Trace Level Quantification Methodologies

The accurate quantification of this compound at trace levels is essential for ensuring product purity. Given its chemical structure, chromatographic techniques are well-suited for its separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method would likely be effective, utilizing a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. For mass spectrometry (MS) compatibility, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) would be preferable to non-volatile ones like phosphoric acid. sielc.com

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another viable technique, especially if the compound or its derivatives are sufficiently volatile and thermally stable. Derivatization might be necessary to improve its chromatographic behavior and detection sensitivity.

The development of a robust analytical method would involve optimizing several parameters to achieve the desired sensitivity, specificity, and accuracy.

Table 2: Exemplary Parameters for HPLC Method Development

ParameterTypical Conditions
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV at 210 nm or Mass Spectrometer (for higher specificity and sensitivity)
Limit of Quantification (LOQ)Target: < 0.05%
Limit of Detection (LOD)Target: < 0.015%

Impurity Profiling and De-risking Strategies in Chemical Manufacturing Processes

Impurity profiling is the comprehensive identification, quantification, and characterization of all impurities in a substance. For this compound, this would involve a thorough analysis of the final product and key intermediates to understand the complete impurity landscape. This process is crucial for linking impurities to their points of origin in the manufacturing process. helsinki.fi

Once the formation of this compound is understood and a reliable analytical method is in place, de-risking strategies can be implemented. These strategies aim to control the formation of the impurity or to effectively remove it.

Process Parameter Optimization: By carefully controlling reaction parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants, the formation of this compound can often be minimized. Design of Experiments (DoE) can be a valuable tool in systematically optimizing these parameters.

Purification Techniques: If the formation of the impurity cannot be completely avoided, effective purification methods are necessary. Techniques such as recrystallization, column chromatography, or preparative HPLC can be employed to reduce the level of this compound in the final product to an acceptable level. The choice of purification method will depend on the physicochemical properties of the desired product and the impurity.

Raw Material Control: The quality of starting materials and reagents can have a significant impact on the impurity profile of the final product. Sourcing high-purity raw materials and implementing stringent quality control checks can prevent the introduction of precursors that may lead to the formation of this compound.

Table 3: De-risking Strategies for this compound

StrategyApproach
Process Control Optimize reaction conditions (temperature, pressure, stoichiometry) to disfavor by-product formation.
Purification Develop and validate effective purification steps (e.g., chromatography, recrystallization).
Raw Material Sourcing Establish specifications for starting materials to limit potential precursors of the impurity.
In-Process Controls (IPCs) Implement analytical checks at critical process steps to monitor and control impurity levels.

By adopting a systematic approach that combines an understanding of formation mechanisms, robust analytical methods, and strategic process controls, the presence of this compound as an impurity can be effectively managed in chemical manufacturing.

Explorations in Coordination Chemistry of N,2 Dimethyl 3 Methylamino Propanamide

Ligand Properties and Metal Complex Formation

There is no available research on the ligand properties of N,2-dimethyl-3-(methylamino)propanamide, including its coordination modes (e.g., monodentate, bidentate), donor atoms, or its reactivity towards metal ions. No studies detailing the synthesis or attempted synthesis of metal complexes with this ligand have been found.

Characterization of Novel Coordination Compounds

As no coordination compounds of this compound have been reported, there is no characterization data (e.g., spectroscopic, crystallographic) to present.

Potential Catalytic Applications of Metal-Complexed this compound

The catalytic potential of metal complexes derived from this compound has not been investigated in any published work.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. mlsu.ac.incarlroth.com For N,2-dimethyl-3-(methylamino)propanamide, several synthetic strategies can be envisaged, focusing on principles of green chemistry such as atom economy and the use of safer reagents.

A plausible retrosynthetic analysis suggests disconnection at the amide and amine functionalities. One potential forward synthesis could involve the amidation of a suitable carboxylic acid precursor. Another approach could be the reductive amination of a keto-amide. A key challenge in the synthesis would be the control of stereochemistry at the C2 position, which could be addressed through asymmetric synthesis or chiral resolution.

Future research should focus on developing catalytic methods, potentially utilizing biocatalysis, to improve the sustainability of the synthesis. nih.gov The use of greener solvents and energy-efficient reaction conditions would also be a critical aspect of this research.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Key Precursors Potential Reagents and Conditions Green Chemistry Considerations
Amidation2-Methyl-3-(methylamino)propanoic acid, Methylamine (B109427)Peptide coupling reagents (e.g., DCC, EDC), heatHigh atom economy, potential for catalytic methods.
Reductive Amination3-Amino-N,2-dimethylpropanamide, FormaldehydeReducing agents (e.g., NaBH₃CN, H₂/Pd-C)Use of catalytic hydrogenation to minimize waste.
Michael AdditionN-methylacrylamide, MethylamineBase catalystHigh atom economy, but potential for side reactions.

Innovations in Advanced Spectroscopic and Structural Characterization

A thorough characterization of this compound is essential for confirming its structure and understanding its properties. Standard spectroscopic techniques would provide initial structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the connectivity of the molecule. The presence of a chiral center would likely result in diastereotopic protons, leading to more complex splitting patterns. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the secondary amide, and C-H stretching and bending vibrations.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₆H₁₄N₂O). biosynth.comchemscene.com Fragmentation patterns observed in the mass spectrum would provide further structural information.

Future research could employ more advanced techniques like X-ray crystallography to determine the solid-state structure and conformational preferences of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features
¹H NMR Signals for N-CH₃, C-CH₃, N-H, amide N-H, and diastereotopic methylene (B1212753) protons.
¹³C NMR Resonances for amide carbonyl, aliphatic carbons including two methyl groups, a methylene, and a methine.
IR (cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 130. A prominent fragment could arise from alpha-cleavage adjacent to the amine.

Computational Design and Discovery of Functional Derivatives

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding the design of new functional derivatives without the need for extensive experimental work. researchgate.net Density Functional Theory (DFT) calculations could be employed to investigate the conformational landscape of this compound, identifying the most stable conformers and the energetic barriers between them.

Furthermore, computational methods can be used to predict a range of properties for the parent molecule and its hypothetical derivatives. These properties could include:

Electronic Properties: Ionization potential, electron affinity, and dipole moment.

Reactivity Descriptors: Frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps to identify sites for electrophilic and nucleophilic attack.

Pharmacokinetic Properties (ADME): Predictions of properties like solubility, lipophilicity (LogP), and potential for hydrogen bonding. PubChem provides a predicted XLogP3 value of -0.3. nih.gov

This in silico screening would enable the rational design of derivatives with tailored properties for specific applications, such as in materials science or as ligands in coordination chemistry.

Exploration of New Chemical Transformations and Reactivity Patterns

The chemical structure of this compound contains several functional groups that can participate in a variety of chemical transformations.

The Secondary Amine: This group can undergo N-alkylation, N-acylation, or be used in the formation of metal complexes. Its basicity also allows for the formation of ammonium (B1175870) salts.

The Secondary Amide: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. It can also be reduced to a diamine.

The Chiral Center: The stereocenter at the C2 position offers opportunities for stereoselective reactions. The development of synthetic methods to produce enantiomerically pure forms of the compound would be a significant step towards its potential use in asymmetric synthesis or as a chiral building block.

Investigating the interplay between these functional groups could reveal novel reactivity and lead to the discovery of new chemical transformations.

Contributions to Green and Sustainable Chemistry Initiatives

Research into this compound can be aligned with the principles of green and sustainable chemistry in several ways. researchgate.net

Benign by Design: By studying the fundamental chemistry of this compound, it may be possible to design derivatives that are effective for a particular function while having reduced toxicity and environmental impact.

Renewable Feedstocks: Future synthetic strategies could explore the use of bio-based starting materials to reduce reliance on petrochemicals. carlroth.com

Biodegradability: The presence of amide and amine functionalities suggests that the molecule could be susceptible to biodegradation. Studies on its environmental fate and persistence would be a valuable contribution to green chemistry.

Catalysis: The development of catalytic syntheses and the exploration of the compound's potential as a catalyst or ligand in other reactions would contribute to the goal of waste reduction. nih.gov

Q & A

Q. What synthetic routes are optimal for preparing N,2-dimethyl-3-(methylamino)propanamide and its derivatives?

Methodological Answer: The compound can be synthesized via multi-step organic reactions, often involving nucleophilic substitution and condensation. For example, chloroacetamido intermediates (e.g., compound 5 in ) react with amines like glycine methyl ester under reflux in pyridine to form key intermediates. Triazole moieties are introduced using carbonyldiimidazole (CDI) in acetonitrile, followed by hydroxylamine hydrochloride in ethanol with KOH to yield the final product . Optimization requires strict control of solvent polarity, temperature, and stoichiometry to minimize side reactions.

Q. How is structural characterization performed for this compound derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the 1H NMR spectrum of related compounds (e.g., 11 in ) reveals distinct signals for NH groups at δ6.10–9.00 ppm and oxime OH groups at δ10.15 ppm. 13C NMR confirms carbonyl carbons (δ173–175 ppm) and quaternary carbons (δ49–52 ppm). Physicochemical analyses (e.g., melting points, IR spectroscopy) further validate purity and functional groups .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Methodological Answer: The MTT assay is standard for assessing antiproliferative activity. Cells (e.g., HCT-116, MCF-7) are treated with serial dilutions of the compound, and viability is measured via absorbance at 570 nm after 48–72 hours. IC50 values are calculated using nonlinear regression (e.g., GraphPad Prism). For example, derivatives like 16c showed IC50 = 0.69 mM in HCT-116, comparable to doxorubicin (IC50 = 2.29 mM) .

Advanced Research Questions

Q. How do structural modifications influence the antiproliferative activity of this compound analogs?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that substituents on the aromatic ring and amide groups significantly impact efficacy. For instance:

  • Hydroxyl vs. benzyl groups : Compound 18 (N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide) showed broad-spectrum activity (IC50 = 3.39 mM in HCT-116) due to enhanced lipophilicity and membrane penetration .
  • Triazole incorporation : Derivatives like 8 and 11 () exhibited improved HDAC inhibition via triazole-mediated hydrogen bonding with zinc ions in the enzyme active site .

Q. How can molecular docking resolve contradictions in activity data across cancer cell lines?

Methodological Answer: Discrepancies in IC50 values (e.g., compound 16c showing higher efficacy in HCT-116 vs. A549) can be analyzed using Autodock Vina or Schrödinger Suite . Docking studies (e.g., Fig. 3 in ) simulate ligand-receptor interactions, identifying key residues (e.g., Asp176, His145 in HDACs) that influence binding. For example, 16c ’s chloro substituent forms a halogen bond with Tyr100 in HCT-116 but clashes with Leu144 in A549, explaining differential activity .

Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives?

Methodological Answer:

  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane to isolate polar intermediates.
  • Yield optimization : Replace pyridine with DMAP in acetonitrile for milder reaction conditions ().
  • Byproduct suppression : Add molecular sieves during hydrazone formation to absorb water and shift equilibrium toward product ().

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data between similar analogs?

Methodological Answer: Contradictions often arise from cell-specific uptake or off-target effects. For example, compound 16b showed IC50 = 79.4 mM in A549 vs. 11.6 mM in HCT-116. Validate via:

  • Flow cytometry : Measure apoptosis (Annexin V/PI staining) to confirm mechanism.
  • Western blotting : Quantify caspase-3/7 activation or HDAC isoform expression (e.g., HDAC6 vs. HDAC1) .

Q. What computational tools are recommended for predicting metabolic stability of derivatives?

Methodological Answer: Use SwissADME or ADMET Predictor to estimate:

  • CYP450 metabolism : Identify sites of oxidation (e.g., methylamino groups).
  • Plasma protein binding : LogP values >3 indicate high lipid solubility but potential toxicity.
  • Half-life : Prioritize derivatives with t1/2 >4 hours for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.